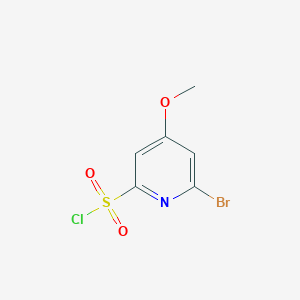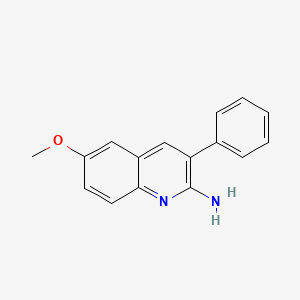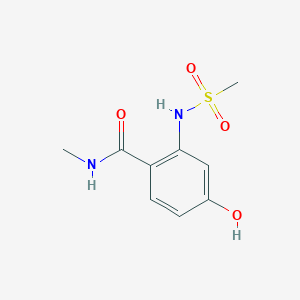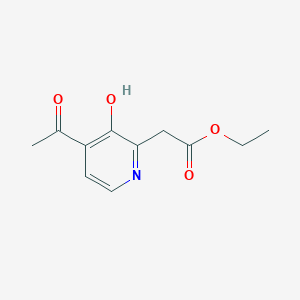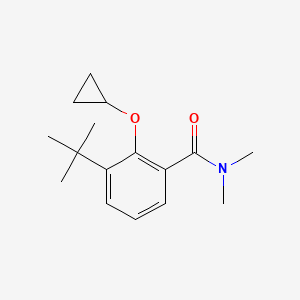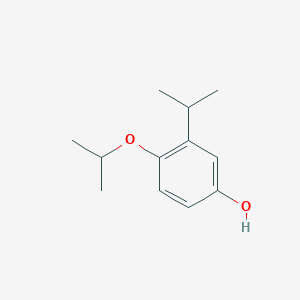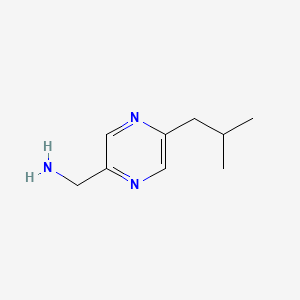
(5-Isobutylpyrazin-2-YL)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Isobutylpyrazin-2-YL)methylamine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features an isobutyl group attached to the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isobutylpyrazin-2-YL)methylamine typically involves the reaction of 5-isobutylpyrazine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality and high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
(5-Isobutylpyrazin-2-YL)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in a wide range of substituted derivatives .
科学的研究の応用
(5-Isobutylpyrazin-2-YL)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of (5-Isobutylpyrazin-2-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling, gene expression, and metabolic processes .
類似化合物との比較
Similar Compounds
Isopropylamine: A primary amine with similar structural features but different chemical properties.
Methylamine: A simpler amine with a single methyl group attached to the nitrogen atom.
Pyrrolidine: A nitrogen-containing heterocycle with a different ring structure but similar reactivity
Uniqueness
(5-Isobutylpyrazin-2-YL)methylamine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
[5-(2-methylpropyl)pyrazin-2-yl]methanamine |
InChI |
InChI=1S/C9H15N3/c1-7(2)3-8-5-12-9(4-10)6-11-8/h5-7H,3-4,10H2,1-2H3 |
InChIキー |
KSSBQNTXAPILSE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CN=C(C=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


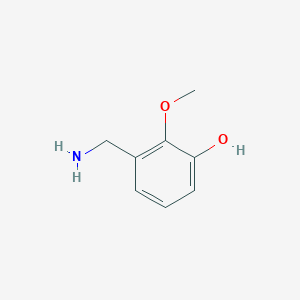
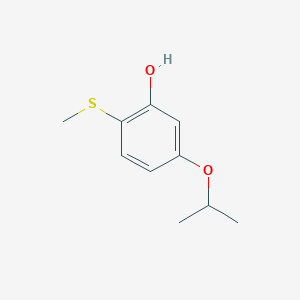
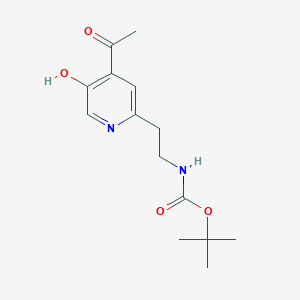
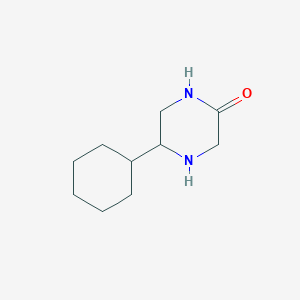

![1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)
